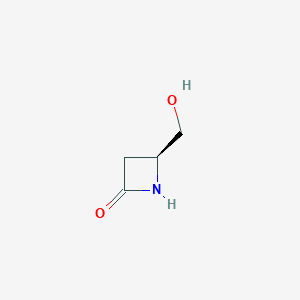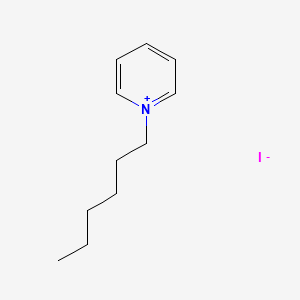
1-Hexylpyridinium iodide
Descripción general
Descripción
1-Hexylpyridinium iodide is a chemical compound with the molecular formula C11H18IN . It is a structurally diverse pyridinium salt, which is quite familiar in many natural products and bioactive pharmaceuticals .
Molecular Structure Analysis
The molecular weight of 1-Hexylpyridinium iodide is 291.17 g/mol . The InChIKey of the compound is INJKWASQTISCEJ-UHFFFAOYSA-M . The compound has a rotatable bond count of 5 .Physical And Chemical Properties Analysis
1-Hexylpyridinium iodide has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The topological polar surface area of the compound is 3.9 Ų .Aplicaciones Científicas De Investigación
Halogen Bonding and Non-Covalent Interactions
1-Hexylpyridinium iodide is studied in the context of its interactions with other chemicals, particularly focusing on non-covalent interactions. For example, Cabot and Hunter (2009) explored the interactions between perfluorohexyl iodide and various hydrogen-bond acceptors, providing insights into the relationships between halogen bonding, hydrogen bonding, desolvation, and electrostatics of non-covalent interactions (Cabot & Hunter, 2009).
Polymerization and Photoluminescence
Gui et al. (2005) studied the polymerization of 2-ethynylpyridine and n-hexyl halides, including hexylpyridinium iodide. This research highlighted the structures and electro-optical properties of the resulting polymers, emphasizing their photoluminescence spectra (Gui et al., 2005).
Chromatography Applications
Zhang et al. (2018) developed an analytical method using imidazolium ionic liquids, including hexylpyridinium iodide, as mobile phase additives in reversed phase liquid chromatography. This method was particularly effective for the determination of iodide and iodate (Zhang et al., 2018).
Structural and Conformational Analysis
The molecular structure and conformation of related compounds, such as 2,3-diethoxycarbonyl-1-methylpyridinium iodide, have been studied by Barczyński et al. (2013) using various spectroscopic and computational methods. This research provides insights into the structural characteristics of these types of compounds (Barczyński et al., 2013).
Aggregation Behavior in Aqueous Solutions
D'Angelo et al. (2015) investigated the structural properties of 1-hexyl-3-methylimidazolium iodide in water, using molecular dynamics simulations and experimental data. This study highlighted the complex interactions among cations, anions, and water molecules, and the aggregation behavior in aqueous solutions (D'Angelo et al., 2015).
Nuclear Magnetic Resonance Studies
Ripmeester (1986) conducted 1H and 2H NMR studies on pyridinium iodide, providing insights into molecular motion and disorder in these compounds. This research contributes to understanding the behavior of pyridinium ions in different states (Ripmeester, 1986).
Thermodynamic Properties in Micellar Solutions
Fisicaro et al. (1996) explored the thermodynamic properties of aqueous micellar solutions of 1-hexylpyridinium iodide. This study provides insights into the behavior of these compounds in different states and their interactions with counterions (Fisicaro et al., 1996).
Solar Cell Applications
Cho et al. (2011) investigated the use of ionic liquids, including hexylpyridinium iodide, in dye-sensitized solar cells. This research is significant in understanding the role of these compounds in enhancing the performance of solar cells (Cho et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
1-hexylpyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N.HI/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJKWASQTISCEJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=CC=C1.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049353 | |
| Record name | 1-Hexylpyridinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexylpyridinium iodide | |
CAS RN |
7324-00-7 | |
| Record name | 1-Hexylpyridinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexylpyridinium iodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9RDA7F2MU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



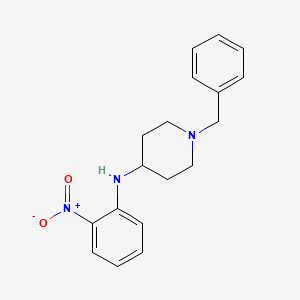
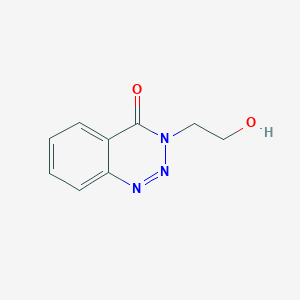
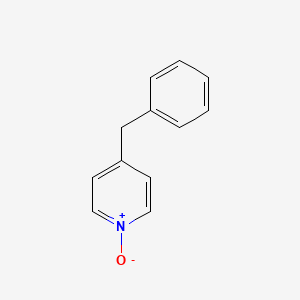
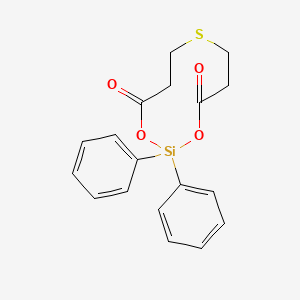
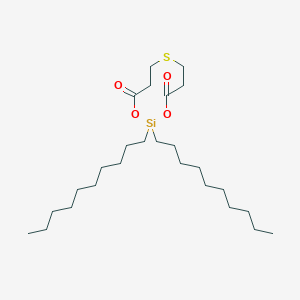
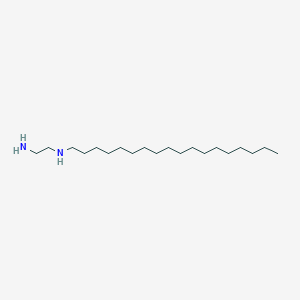
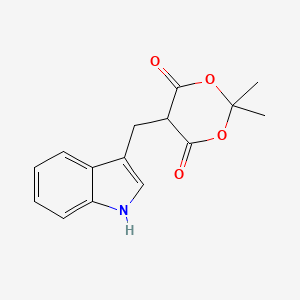

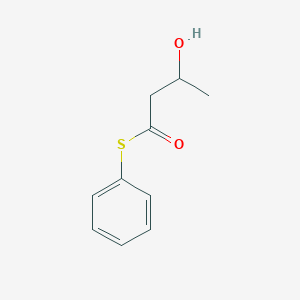
![4-Nitrobenzo[d][1,3]dioxole](/img/structure/B3056602.png)
![6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B3056603.png)
![3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid](/img/structure/B3056604.png)
